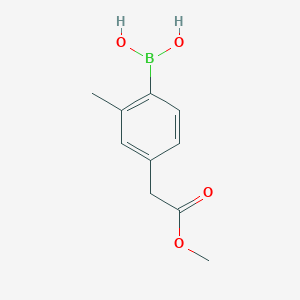
a-Chaconine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
α-Chaconine: is a steroidal glycoalkaloid that occurs naturally in plants of the Solanaceae family, particularly in potatoes. It is a toxic compound that contributes to the plant’s defense mechanisms against pests and pathogens. α-Chaconine is known for its bitter taste and is produced in higher concentrations when potatoes are exposed to light or physical damage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The extraction of α-chaconine from potato peels can be achieved through various methods. One efficient method involves ultrasound-assisted extraction combined with high-performance liquid chromatography (HPLC). This method uses methanol as a solvent and a sample-to-solvent ratio of 1:10 (w/v, g/mL). The extraction process is optimized for parameters such as extraction time and ultrasonic power density .
Industrial Production Methods: In industrial settings, α-chaconine is typically extracted from potato peel waste, which is a by-product of potato processing. The extraction process involves the use of solvents like methanol and techniques such as ultrasound-assisted extraction to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: α-Chaconine undergoes various chemical reactions, including acid hydrolysis and enzymatic hydrolysis. These reactions are essential for breaking down the glycoalkaloid into its constituent parts .
Common Reagents and Conditions:
Acid Hydrolysis: This reaction requires a high temperature (around 85°C) and generates significant chemical waste.
Enzymatic Hydrolysis: This method uses specific enzymes such as α-rhamnosidase, β-glucosidase, and β-galactosidase to degrade α-chaconine into simpler compounds.
Major Products Formed: The primary products formed from the hydrolysis of α-chaconine are solanidine and other simpler glycoalkaloids .
Applications De Recherche Scientifique
α-Chaconine has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the properties and reactions of glycoalkaloids.
Mécanisme D'action
The mechanism by which α-chaconine exerts its effects involves several molecular targets and pathways:
Apoptosis Induction: α-Chaconine induces apoptosis in cancer cells by activating caspase-3 pathways and inhibiting the phosphorylation of extracellular signal-regulated protein kinases (ERK1 and ERK2).
Inhibition of Angiogenesis: The compound inhibits the proliferation of endothelial cells by reducing the expression of matrix metalloproteinase-2 (MMP-2), which is involved in angiogenesis.
Disruption of Cell Cycle: α-Chaconine disrupts the cell cycle and mechanical barrier function of intestinal epithelial cells, leading to increased cell apoptosis.
Comparaison Avec Des Composés Similaires
α-Chaconine is often compared with other glycoalkaloids such as α-solanine, β-chaconine, and β-solanine. These compounds share similar structures and biological activities but differ in their toxicity and pharmacological properties:
α-Solanine: Similar to α-chaconine, α-solanine is a toxic glycoalkaloid found in potatoes.
β-Chaconine and β-Solanine: These are degradation products of α-chaconine and α-solanine, respectively.
Uniqueness of α-Chaconine: α-Chaconine is unique due to its high toxicity and its role in the plant’s defense mechanisms. Its ability to induce apoptosis and inhibit angiogenesis makes it a compound of interest in cancer research .
Conclusion
α-Chaconine is a versatile compound with significant applications in various scientific fields. Its unique properties and mechanisms of action make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C45H73NO14 |
|---|---|
Poids moléculaire |
852.1 g/mol |
Nom IUPAC |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H73NO14/c1-19-7-10-28-20(2)31-29(46(28)17-19)16-27-25-9-8-23-15-24(11-13-44(23,5)26(25)12-14-45(27,31)6)57-43-40(60-42-37(53)35(51)33(49)22(4)56-42)38(54)39(30(18-47)58-43)59-41-36(52)34(50)32(48)21(3)55-41/h8,19-22,24-43,47-54H,7,9-18H2,1-6H3/t19-,20+,21-,22-,24-,25+,26-,27-,28+,29-,30+,31-,32-,33+,34+,35+,36+,37+,38-,39-,40-,41-,42-,43+,44-,45-/m0/s1 |
Clé InChI |
TYNQWWGVEGFKRU-OHIAVPKISA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@@H]([C@@H](O9)C)O)O)O)C)C)C |
SMILES canonique |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid](/img/structure/B15287525.png)
![[2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B15287528.png)
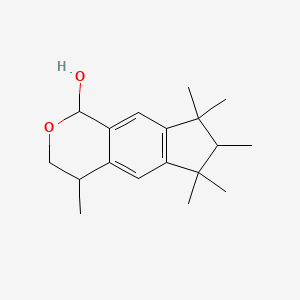

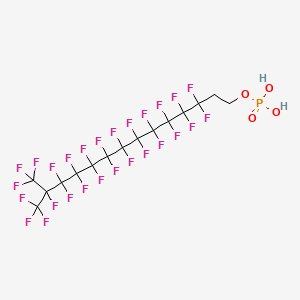
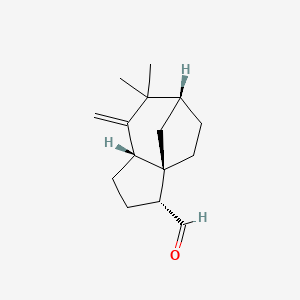


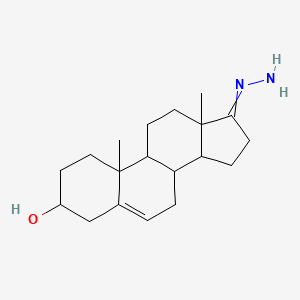
![ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate](/img/structure/B15287593.png)
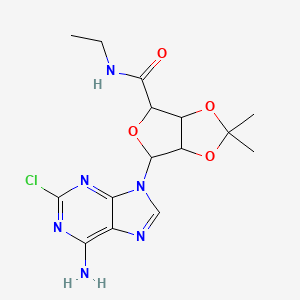
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21,30-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B15287600.png)
![2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B15287602.png)
